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Abstract
In the landscape of drug discovery and development, the unambiguous determination of a

molecule's chemical structure is a non-negotiable cornerstone of regulatory compliance,

intellectual property protection, and, most critically, ensuring safety and efficacy.[1][2][3] This

guide provides a comprehensive, technically-grounded walkthrough of the analytical workflow

employed to elucidate and confirm the structure of 2-Methoxy-5-(piperidine-1-sulfonyl)-
phenylamine, a sulfonamide derivative with potential therapeutic applications.[4] Moving

beyond a simple recitation of methods, this document illuminates the strategic rationale behind

the sequence of analyses, the interpretation of complex data, and the establishment of self-

validating protocols that ensure scientific integrity at every stage.

The Analytical Mandate: A Multi-Technique,
Orthogonal Approach
The structure elucidation of a novel chemical entity is never reliant on a single analytical

technique. Instead, we construct a logical, multi-faceted workflow where each method provides

a unique piece of the structural puzzle. The data from these disparate techniques must
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converge to a single, consistent conclusion. This orthogonal approach is fundamental to

building a robust and defensible characterization package.

Our investigation into 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine follows a sequence

designed to move from general characterization to definitive structural assignment.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Purity and Molecular
Formula
Before dedicating resources to extensive spectroscopic analysis, it is imperative to confirm the

purity and determine the molecular formula of the synthesized compound.

Purity Assessment via High-Performance Liquid
Chromatography (HPLC)
HPLC is the gold standard for purity analysis in the pharmaceutical industry, capable of

separating the target compound from starting materials, by-products, and degradation

products.[5][6]

Experimental Protocol: HPLC-UV Purity Assessment

System: Agilent 1290 Infinity II LC System or equivalent UHPLC.[7]

Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 5% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, return to

5% B and equilibrate for 2 minutes.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.
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Injection Volume: 1 µL.

Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

Data Analysis: Purity is determined by the area percentage of the main peak relative to the

total peak area.

Expected Outcome & Trustworthiness: The target compound, 2-Methoxy-5-(piperidine-1-
sulfonyl)-phenylamine, is expected to elute as a single major peak with a purity level

exceeding 98%. This result provides confidence that subsequent spectroscopic data will be

representative of the compound of interest and not a mixture.

Molecular Formula Determination via High-Resolution
Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the unambiguous

determination of the elemental composition.

Experimental Protocol: LC-HRMS

System: HPLC system coupled to a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass

spectrometer.

Ionization Mode: Electrospray Ionization, Positive (ESI+). The phenylamine moiety is readily

protonated.

Mass Analysis: Full scan mode from m/z 100-500.

Data Interpretation: The measured mass of the protonated molecular ion [M+H]⁺ is

compared to the theoretical mass calculated for the proposed formula, C₁₂H₁₈N₂O₃S.

Data Presentation: HRMS Results

Parameter Theoretical Value Observed Value Mass Error (ppm)

Molecular Formula C₁₂H₁₈N₂O₃S - -

Exact Mass [M] 270.1038 - -
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| [M+H]⁺ Ion | 271.1111 | 271.1109 | -0.74 |

Expertise & Causality: An observed mass error of < 5 ppm provides extremely high confidence

in the assigned molecular formula. Further analysis using tandem mass spectrometry (MS/MS)

can reveal characteristic fragmentation patterns. For sulfonamides, common fragmentation

pathways include the loss of SO₂ (64 Da) and cleavage of the sulfonamide S-N bond.[8][9][10]

The observation of these fragments provides an early, corroborative piece of structural

evidence.

Core Structure Assembly: 1D and 2D NMR
Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the

precise connectivity of atoms in an organic molecule in solution.[11] A combination of 1D and

2D experiments is required for a complete and unambiguous assignment.[12]

Experimental Protocol: NMR Spectroscopy

Instrument: Bruker Avance 500 MHz spectrometer or equivalent.

Sample Preparation: ~10 mg of the compound dissolved in ~0.6 mL of Deuterated

Chloroform (CDCl₃) or DMSO-d₆.

Experiments:

1D: ¹H, ¹³C{¹H}

2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), HMBC (Heteronuclear Multiple Bond Correlation)

¹H and ¹³C NMR: The Building Blocks
The 1D spectra provide the fundamental information: the number of unique proton and carbon

environments, their chemical shifts, proton signal integrations (relative number of protons), and

proton-proton coupling patterns (multiplicity).

Data Presentation: Predicted NMR Assignments
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Assignment
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Rationale

-OCH₃ ~3.9 ~56
Singlet, typical for
aryl methoxy
groups.[13]

-NH₂ ~4.0-6.0 -

Broad singlet,

exchangeable with

D₂O.[13]

Aromatic H (3) ~7.2-7.5 ~115-130

3 distinct signals,

coupling patterns

reveal substitution.

Piperidine H ~1.5-1.7 (β, γ) ~23-26

Complex multiplets for

the central CH₂

groups.

Piperidine H ~3.1-3.3 (α) ~48
Multiplet, deshielded

by adjacent nitrogen.

| Aromatic C | - | ~110-160 | 6 signals expected for the substituted ring.[14][15] |

2D NMR: Connecting the Pieces
While 1D NMR identifies the fragments, 2D NMR shows how they are connected.

COSY: Identifies protons that are coupled (typically 2-3 bonds apart), revealing adjacent

protons within the same spin system (e.g., within the piperidine ring and the aromatic ring).

HSQC: Correlates each proton directly to the carbon it is attached to (¹JCH coupling).[16][17]

This is a critical step for assigning the carbon skeleton based on the more easily assigned

proton spectrum.[11]

HMBC: This is the key experiment for assembling the final structure. It shows correlations

between protons and carbons that are 2-4 bonds away (²JCH, ³JCH).[18][19] It allows us to

connect the disparate fragments.
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Key HMBC Correlation:
Protons on α-CH₂ of piperidine
correlate to C-5 of phenyl ring
(via SO₂ group, a ⁴J coupling)

Click to download full resolution via product page

Caption: Key HMBC correlations linking the molecular fragments.

Expertise & Causality: The most critical correlation is the ³J coupling from the methoxy protons

to C-2 of the aromatic ring, confirming its position. Likewise, long-range correlations from the

aromatic protons H-4 and H-6 to the sulfonyl-bearing carbon (C-5) and from the piperidine α-

protons to the same carbon (C-5) would definitively link the entire piperidine-1-sulfonyl moiety

to the C-5 position of the 2-methoxyphenylamine core. The absence of certain correlations is

also informative, helping to rule out alternative isomeric structures.

Structural Confirmation: Orthogonal Spectroscopic
and Crystallographic Methods
With a proposed structure assembled from NMR data, we use orthogonal methods to confirm

key features and, ultimately, the absolute three-dimensional arrangement of atoms.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of specific

functional groups, as their vibrational frequencies correspond to characteristic absorption

bands.[20]

Experimental Protocol: FTIR

System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample: A small amount of the solid compound is placed directly on the ATR crystal.
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Data Acquisition: Spectrum is recorded from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Confirmation

3450-3300
N-H Asymmetric &
Symmetric Stretch

Primary Aromatic
Amine

Two distinct bands
are expected for
the -NH₂ group.[20]
[21]

1350-1310
S=O Asymmetric

Stretch
Sulfonamide

Strong absorption

band confirming the

sulfonyl group.[22]

1170-1150
S=O Symmetric

Stretch
Sulfonamide

Strong absorption

band confirming the

sulfonyl group.[22]

1270-1230
C-O Stretch (Aryl

Ether)
Methoxy Group

Confirms the

presence of the Ar-O-

CH₃ moiety.

| 1620-1580 | N-H Bend (Scissoring) | Primary Amine | Confirms the primary amine.[21][23] |

Single Crystal X-ray Crystallography
X-ray crystallography is the definitive, "gold standard" technique for determining the absolute

three-dimensional structure of a crystalline solid.[24][25][26] It provides precise bond lengths,

bond angles, and conformational information, leaving no ambiguity.[27][28]

Experimental Protocol: X-Ray Crystallography

Crystallization (Rate-Limiting Step): The primary challenge is growing a single, high-quality

crystal suitable for diffraction.[24][28] This is typically achieved by slow evaporation of the

compound from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).
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Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The resulting diffraction pattern is recorded.[26]

Structure Solution and Refinement: The diffraction data is processed using specialized

software to generate an electron density map, from which the atomic positions are

determined and refined.

Expected Outcome: The refined crystal structure will provide an unambiguous 3D model of 2-
Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, confirming the connectivity established by

NMR and providing precise geometric parameters. This result serves as the ultimate proof of

structure.

Conclusion
The structural elucidation of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is achieved

through a systematic and orthogonal analytical strategy. High-resolution mass spectrometry

confirms the elemental composition (C₁₂H₁₈N₂O₃S), while HPLC validates the sample's high

purity. A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and

HMBC) successfully pieces together the molecular framework, establishing the precise

connectivity of the methoxy, phenylamine, and piperidine-1-sulfonyl moieties. This proposed

structure is further corroborated by FTIR, which confirms the presence of all key functional

groups. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous

confirmation of the absolute three-dimensional structure. This rigorous, multi-technique

approach ensures the highest level of confidence in the compound's identity, a critical

requirement for any further research and development activities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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